molecular formula C16H12Cl2O B2419117 1-[(4-Chlorophenyl)methoxy]-4-(3-chloroprop-1-yn-1-yl)benzene CAS No. 1178666-08-4

1-[(4-Chlorophenyl)methoxy]-4-(3-chloroprop-1-yn-1-yl)benzene

Cat. No.: B2419117
CAS No.: 1178666-08-4
M. Wt: 291.17
InChI Key: FXRMEVJPDJBRSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Chlorophenyl)methoxy]-4-(3-chloroprop-1-yn-1-yl)benzene is an organic compound with the molecular formula C16H12Cl2O. It is characterized by the presence of a chlorophenyl group, a methoxy group, and a chloropropynyl group attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chlorophenyl)methoxy]-4-(3-chloroprop-1-yn-1-yl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorophenol and 3-chloroprop-1-yne.

    Formation of Intermediate: 4-chlorophenol is reacted with methanol in the presence of a base to form 4-chlorophenyl methoxy ether.

    Final Product Formation: The intermediate is then subjected to a coupling reaction with 3-chloroprop-1-yne under specific conditions, such as the presence of a palladium catalyst and a base, to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenyl)methoxy]-4-(3-chloroprop-1-yn-1-yl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Products with different functional groups replacing the chlorine atoms.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

1-[(4-Chlorophenyl)methoxy]-4-(3-chloroprop-1-yn-1-yl)benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methoxy]-4-(3-chloroprop-1-yn-1-yl)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-4-(1-propyn-1-yl)benzene: Similar structure but lacks the chlorophenyl group.

    Benzene, 1-chloro-4-methoxy-: Similar structure but lacks the chloropropynyl group.

Uniqueness

1-[(4-Chlorophenyl)methoxy]-4-(3-chloroprop-1-yn-1-yl)benzene is unique due to the presence of both chlorophenyl and chloropropynyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-chloro-4-[[4-(3-chloroprop-1-ynyl)phenoxy]methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O/c17-11-1-2-13-5-9-16(10-6-13)19-12-14-3-7-15(18)8-4-14/h3-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRMEVJPDJBRSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C#CCCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.